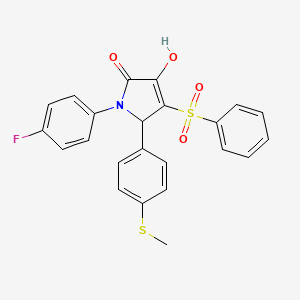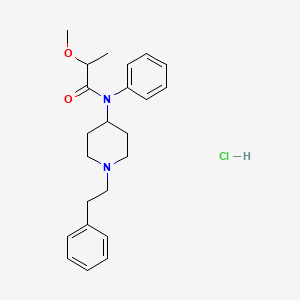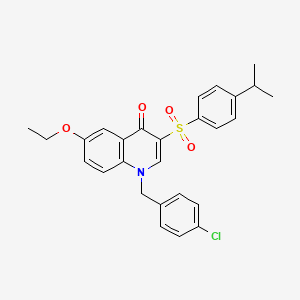![molecular formula C16H20N6OS B2440385 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide CAS No. 2097922-01-3](/img/structure/B2440385.png)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H20N6OS and its molecular weight is 344.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
Compounds with structural similarities to the requested chemical, particularly those incorporating 1,3,4-thiadiazol moieties, have been evaluated for their antimycobacterial properties. These studies demonstrate the potential for designing compounds with enhanced lipophilicity to improve cellular permeability and activity against Mycobacterium tuberculosis. Derivatives of pyridines and pyrazines substituted with various isosteres have shown activities ranging from moderate to significantly potent compared to established antimycobacterial agents like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
Synthesis for Antiulcer Applications
Research into imidazo[1,2-a]pyridines substituted at the 3-position, aimed at discovering new antisecretory and cytoprotective agents for treating ulcers, highlights the versatility of such structures in medicinal chemistry. Although the primary focus was not directly on the compound , this work illustrates the broader potential of related heterocycles in drug discovery for gastrointestinal disorders (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Antiviral Drug Discovery
Compounds featuring pyridine and pyrazine skeletons, as well as derivatives thereof, have been discussed in the context of antiviral drug discovery. These compounds, including analogs close to the requested chemical structure, are part of strategic approaches to developing treatments for viral infections, demonstrating the chemical versatility and potential applicability in antiviral research (De Clercq, 2009).
Analgesic and Antiparkinsonian Activities
The synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from precursors bearing resemblance to the compound of interest have shown promising analgesic and antiparkinsonian activities. This suggests that structurally related compounds could potentially contribute to the development of new treatments for pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Photosynthetic Electron Transport Inhibition
Compounds structurally related to the queried chemical have been investigated as potential inhibitors of photosynthetic electron transport, a mechanism that could be exploited for the development of herbicides. This application underscores the potential of such compounds in agricultural science, offering a basis for the design of novel agents that could regulate plant growth or manage weed proliferation (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-10-18-21-16(24-10)17-15(23)12-5-3-7-22(9-12)14-8-11-4-2-6-13(11)19-20-14/h8,12H,2-7,9H2,1H3,(H,17,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOITPBTTOEHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)




![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2440315.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)



![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)

![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)